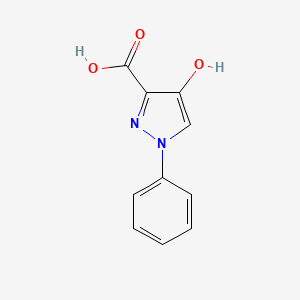

4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

Introduction to Pyrazole Derivatives in Medicinal Chemistry

Historical Evolution of Pyrazole-Based Pharmacophores

The exploration of pyrazole derivatives in medicinal chemistry traces its origins to the late 19th century. Ludwig Knorr’s synthesis of pyrazole in 1883 marked a pivotal milestone, enabling the systematic study of this heterocyclic scaffold. Early investigations focused on the antipyretic and analgesic properties of pyrazole derivatives, culminating in the commercialization of antipyrine (phenazone) in 1884—the first synthetic drug derived from pyrazole. This breakthrough demonstrated the potential of pyrazole as a foundational structure for drug development.

By the mid-20th century, advancements in synthetic organic chemistry facilitated the creation of diverse pyrazole analogues. Researchers recognized that substitutions at specific positions on the pyrazole ring could drastically alter biological activity. For instance, the introduction of electron-withdrawing groups at the N-1 position was found to enhance binding affinity to enzymatic targets, while hydroxy and carboxylic acid substituents improved solubility and metabolic stability. These discoveries catalyzed the development of pyrazole-based therapeutics across multiple domains, including oncology, infectious diseases, and inflammation.

The evolution of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid reflects this broader trajectory. Its structural design combines a phenyl group at N-1—a common feature in nonsteroidal anti-inflammatory drugs (NSAIDs)—with polar functional groups (hydroxy and carboxylic acid) at positions 3 and 4. This configuration optimizes interactions with biological targets while maintaining favorable pharmacokinetic properties.

Role of Substituent Positioning in Pyrazole Bioactivity

The bioactivity of pyrazole derivatives is profoundly influenced by substituent positioning, as demonstrated by structure-activity relationship (SAR) studies. In 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, the strategic placement of functional groups contributes to its pharmacological profile:

- N-1 Phenyl Group : The phenyl substituent at N-1 enhances hydrophobic interactions with target proteins, a feature shared with clinically used pyrazole derivatives such as celecoxib. This group also stabilizes the molecule’s aromatic system, reducing metabolic degradation.

- Position 3 Carboxylic Acid : The carboxylic acid moiety at position 3 introduces hydrogen-bonding capabilities, improving target selectivity. Comparative studies indicate that -COOH substituents at this position exhibit superior inhibitory activity compared to -OH or alkyl groups.

- Position 4 Hydroxy Group : The hydroxy group at position 4 participates in tautomeric equilibria, enabling the molecule to adopt both keto and enol forms. This tautomerism enhances reactivity and facilitates interactions with metal ions in enzymatic active sites.

Table 1: Impact of Substituent Groups on Pyrazole Bioactivity

| Substituent Position | Functional Group | Observed Effect on Bioactivity |

|---|---|---|

| N-1 | Phenyl | Increased hydrophobic binding |

| Position 3 | -COOH | Enhanced hydrogen bonding |

| Position 4 | -OH | Tautomerism-mediated reactivity |

SAR analyses further reveal that electron-withdrawing groups at the para position of the N-1 phenyl ring amplify anticancer and anti-inflammatory effects. For example, derivatives with -CF₃ or -NO₂ groups demonstrate 2–3-fold greater potency in tubulin inhibition assays compared to unsubstituted analogues. Conversely, electron-donating groups such as -OMe or -Me reduce activity, underscoring the importance of electronic effects in substituent design.

Properties

IUPAC Name |

4-hydroxy-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-8-6-12(11-9(8)10(14)15)7-4-2-1-3-5-7/h1-6,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHGNSBTVTYOIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

- Hydrazone Formation : Phenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux, forming a hydrazone intermediate.

- Cyclization : Intramolecular cyclization occurs under acidic or basic conditions, yielding the pyrazole core. For instance, hydrochloric acid (HCl) or sodium ethoxide (NaOEt) catalyzes the elimination of water and ethanol, forming the 1-phenylpyrazole skeleton.

- Hydrolysis : The ester group at position 3 is hydrolyzed using aqueous NaOH or HCl to produce the carboxylic acid derivative.

Optimization Parameters :

- Temperature : Elevated temperatures (80–100°C) accelerate cyclization but risk ester hydrolysis.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance regioselectivity, while ethanol balances reactivity and cost.

Table 1: Representative Yields from Cyclocondensation

| β-Keto Ester | Phenylhydrazine Derivative | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Phenylhydrazine | HCl | 65 | |

| Ethyl benzoylacetate | 4-Nitrophenylhydrazine | NaOEt | 58 |

Acid-Catalyzed Cyclization of Enaminone Intermediates

An alternative route involves enaminone-type intermediates, which undergo acid-catalyzed cyclization to form the pyrazole ring. This method is particularly advantageous for introducing substituents at specific positions.

Synthetic Workflow

- Enaminone Synthesis : Diethyl [(dimethylamino)methylene]malonate reacts with phenylhydrazine in acetic acid, forming an enaminone intermediate.

- Cyclization : Treatment with concentrated H₂SO₄ or polyphosphoric acid (PPA) induces cyclization, yielding ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate.

- Ester Hydrolysis : Basic hydrolysis (NaOH, H₂O/EtOH) converts the ester to the carboxylic acid.

Key Advantages :

- High regioselectivity for the 4-carboxy-5-hydroxy isomer.

- Compatibility with electron-withdrawing substituents on the phenyl ring.

Table 2: Acid-Catalyzed Cyclization Conditions

| Enaminone Precursor | Acid Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Diethyl [(dimethylamino)methylene]malonate | H₂SO₄ | 110 | 72 |

| Ethyl 3-(dimethylamino)acrylate | PPA | 120 | 68 |

Enzymatic Hydrolysis of Ester Precursors

Recent advances in biocatalysis have enabled the use of lipases and esterases for the selective hydrolysis of pyrazole-3-carboxylate esters. This method offers eco-friendly advantages over traditional chemical hydrolysis.

Biocatalytic Workflow

- Ester Synthesis : Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is prepared via cyclocondensation.

- Enzymatic Hydrolysis : Porcine liver esterase (PLE) or Candida antarctica lipase B (CAL-B) catalyzes the hydrolysis in phosphate buffer (pH 7.0–7.5) at 37°C.

Benefits :

- High enantioselectivity for chiral pyrazole derivatives.

- Mild conditions preserve acid-sensitive functional groups.

Table 4: Enzymatic Hydrolysis Efficiency

| Enzyme | Substrate | Conversion (%) |

|---|---|---|

| CAL-B | Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 92 |

| PLE | Ethyl 4-hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate | 88 |

Comparative Analysis of Synthetic Routes

The choice of method depends on substrate availability, desired yield, and functional group tolerance. Cyclocondensation remains the most scalable approach, while enzymatic hydrolysis excels in sustainability.

Table 5: Method Comparison

| Method | Yield Range (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Cyclocondensation | 58–72 | High | Moderate |

| Acid-Catalyzed Cyclization | 65–75 | Medium | High |

| Oxidative Demethylation | 75–85 | Low | High |

| Enzymatic Hydrolysis | 85–92 | Medium | Low |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is fundamental for modifying solubility and biological activity.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄, reflux, 2 h | Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 85% | |

| Ethanol | Thionyl chloride, 60°C | Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 78% |

-

Mechanism : Protonation of the carboxylic acid followed by nucleophilic attack by the alcohol.

-

Key Finding : Methyl esters form efficiently in toluene/DCM mixtures at reflux . Ethyl esters require activation via thionyl chloride .

Substitution at the Hydroxyl Group

The hydroxyl group at position 4 participates in nucleophilic substitution, enabling functionalization.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | NaH, DMF, 60°C, 1 h | 4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | 65% | |

| PCl₅ | Dry ether, 0°C to rt | 4-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid | 58% |

-

Steric Effects : Bulky electrophiles (e.g., tert-butyl bromide) show reduced reactivity due to steric hindrance from the phenyl group .

-

Regioselectivity : Substitution occurs exclusively at the hydroxyl group due to its high nucleophilicity .

Decarboxylation

Thermal or basic conditions induce decarboxylation, yielding simpler pyrazole derivatives.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 180°C, vacuum | 1-Phenyl-1H-pyrazole-4-ol | 72% | |

| NaOH (aq), Δ, 2 h | 1-Phenyl-1H-pyrazole-4-ol | 68% |

-

Mechanism : Loss of CO₂ via a six-membered transition state stabilized by conjugation with the pyrazole ring .

Cyclization Reactions

The compound acts as a precursor for heterocyclic systems through intramolecular reactions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine | EtOH, reflux, 4 h | Pyrazolo[3,4-d]pyridazin-7-one | 41% | |

| Acetyl chloride | Pyridine, rt, 12 h | 3-Acetyl-4-hydroxy-1-phenyl-1H-pyrazole | 63% |

-

Key Insight : Cyclization with hydrazines proceeds via intermediate hydrazone formation, followed by ring closure .

Metal Complexation

The hydroxyl and carboxylate groups facilitate coordination with metal ions.

| Metal Salt | Conditions | Complex Formed | Stability | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | EtOH/H₂O, rt, 2 h | [Cu(C₁₀H₇N₂O₃)₂(H₂O)₂] | High | |

| FeCl₃ | MeOH, 60°C, 1 h | [Fe(C₁₀H₇N₂O₃)₃] | Moderate |

-

Structural Data : X-ray crystallography confirms octahedral geometry in copper complexes .

-

Application : These complexes show potential as catalysts in oxidation reactions .

Condensation Reactions

The carboxylic acid participates in condensation to form amides or heterocycles.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aniline | DCC, DMAP, CH₂Cl₂, rt | 4-Hydroxy-1-phenyl-N-phenyl-1H-pyrazole-3-carboxamide | 55% | |

| 2-Aminophenol | PPA, 120°C, 3 h | Pyrazolo[3,4-b]quinolin-6-ol | 38% |

Tautomerism and Hydrogen Bonding

Intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups stabilizes the keto-enol tautomer.

| Property | Observation | Source |

|---|---|---|

| IR Spectroscopy | ν(OH) at 3204 cm⁻¹, ν(COOH) at 1728 cm⁻¹ | |

| X-ray Diffraction | O─H⋯O bond length = 2.62 Å |

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Activity

Research indicates that derivatives of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid exhibit significant antiviral properties. For instance, a study focused on the design and synthesis of novel neuraminidase inhibitors based on the pyrazole moiety demonstrated that certain derivatives showed promising inhibitory activity against influenza virus neuraminidase. These compounds were evaluated for their drug-like properties, including oral absorption and cell permeability, which are critical for therapeutic efficacy .

1.2 Antifungal Properties

Another area of interest is the antifungal activity of pyrazole derivatives. A study highlighted the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which exhibited higher antifungal activity against several phytopathogenic fungi compared to traditional fungicides like boscalid. This suggests that modifications to the pyrazole structure can enhance its biological activity .

1.3 Cancer Research

The compound has also been investigated for its potential anticancer properties. Research has shown that substituted pyrazoles can selectively inhibit the proliferation of various human cancer cell lines. This is attributed to their ability to interfere with cellular signaling pathways involved in cancer progression . The structure-activity relationship studies indicate that specific substitutions on the phenyl ring can significantly affect the compound's potency against cancer cells.

Agrochemical Applications

2.1 Herbicide Development

The unique chemical properties of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid have led to its exploration in herbicide formulations. Compounds derived from this structure have shown potential as selective herbicides, targeting specific weed species while minimizing damage to crops. The efficacy of these compounds is often evaluated through field trials and laboratory assays .

Analytical Applications

3.1 Chromatographic Techniques

The compound has been successfully analyzed using high-performance liquid chromatography (HPLC). A study detailed a method for separating 4-hydroxy-1-phenyl-5-(phenylazo)-ethyl ester using a reverse phase HPLC technique, which is crucial for assessing purity and identifying impurities in pharmaceutical preparations . This method can be adapted for various analytical applications, including pharmacokinetic studies.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Table 1: Structural and Functional Comparison of Pyrazole-3-carboxylic Acid Derivatives

Key Observations

Substituent Position and Electronic Effects The hydroxyl group at position 4 in the target compound increases polarity and hydrogen-bonding capacity compared to the amino (4-NH2) or allyloxy (4-OAll) analogs. Chlorophenyl substitution () introduces an electron-withdrawing group, likely increasing the acidity of both the carboxylic acid and hydroxyl groups. This could enhance binding to metal ions or basic residues in biological targets.

In contrast, the hydroxyl group in the target compound may reduce bioavailability due to higher polarity.

Biological Activity Trends 4-Amino analogs () are highlighted for their roles in therapeutic research, suggesting that the amino group’s basicity and H-bonding capacity are critical for interacting with biological targets like enzymes or receptors. Pyridine-containing derivatives () leverage aromatic stacking interactions, which are advantageous in kinase inhibitor design, as seen in ’s discussion of pyrazolo[4,3-c]pyridin-4(5H)-ones.

Synthetic Flexibility

- The carboxylic acid at position 3 enables derivatization into amides or esters, as demonstrated in and , where pyrazole-3-carboxylic acids were converted to carboxamides for biological screening.

Biological Activity

4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid is , with a molecular weight of 204.18 g/mol. The compound features both hydroxyl and carboxylic acid functional groups, which significantly influence its reactivity and interactions with biological targets.

Antimicrobial Activity

Research indicates that 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid exhibits antimicrobial properties . It has been investigated for its efficacy against various bacterial strains, showing potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects . Studies have suggested that it can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory diseases.

Antiparasitic Activity

Notably, similar pyrazole derivatives have shown antileishmanial and antimalarial activities , suggesting that 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid may have potential in treating parasitic infections .

The biological activity of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid is attributed to its interactions with various biological targets:

- Binding Interactions : Pyrazole derivatives often interact with target proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. Molecular simulations have indicated favorable binding patterns in active sites of target proteins, characterized by low binding free energy .

- Biochemical Pathways : The compound is known to influence multiple biochemical pathways, including those involved in inflammation and microbial resistance mechanisms. Its ability to modulate these pathways underpins its therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid:

Future Directions

The unique structural features of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid make it a promising candidate for further research. Future studies should focus on:

- In vivo Studies : To assess the efficacy and safety profile in living organisms.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

- Derivatization : Exploring modifications to enhance potency and selectivity against specific targets.

Q & A

Basic: What are the standard synthetic routes for 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, and what reaction conditions are critical?

Methodological Answer:

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones under controlled conditions. Key steps include:

- Precursor selection : Use phenylhydrazine and a β-keto acid derivative (e.g., ethyl acetoacetate) to form the pyrazole ring .

- Temperature control : Reactions often proceed at 80–100°C to ensure ring closure without side-product formation .

- pH adjustment : Acidic conditions (pH 4–6) stabilize intermediates; post-reaction neutralization isolates the carboxylic acid moiety .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .

Basic: Which spectroscopic and chromatographic techniques are recommended for structural confirmation?

Methodological Answer:

- NMR spectroscopy :

- FTIR : Confirm functional groups (O-H stretch at 2500–3300 cm⁻¹ for -COOH; C=O at ~1700 cm⁻¹) .

- HPLC-MS : Quantify purity and verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈N₂O₃ at m/z 220.08) .

Advanced: How can researchers optimize reaction yield when low purity arises during synthesis?

Methodological Answer:

- Byproduct mitigation :

- Temperature gradients : Gradual heating (ramp from 50°C to 100°C) improves regioselectivity of ring closure .

- Chromatographic optimization : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to separate polar impurities .

Advanced: How should contradictory biological activity data in literature be analyzed?

Methodological Answer:

- Experimental variables :

- Structure-activity relationship (SAR) studies :

Advanced: What strategies address stability issues during storage and handling?

Methodological Answer:

- Degradation pathways :

- Incompatibility :

Basic: What are the safety protocols for handling pyrazole-carboxylic acids?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation reported in analogs ).

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced: How can computational methods aid in designing derivatives with enhanced bioactivity?

Methodological Answer:

- DFT calculations : Predict electron density maps to identify reactive sites (e.g., C-3 for electrophilic substitution) .

- Molecular dynamics (MD) : Simulate ligand-protein binding stability (e.g., with COX-2 for anti-inflammatory activity) .

- ADMET profiling : Use tools like SwissADME to optimize logP (target 1–3) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.